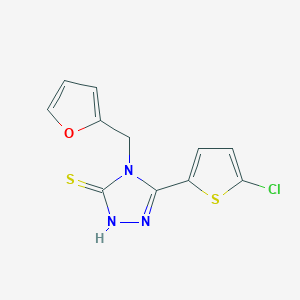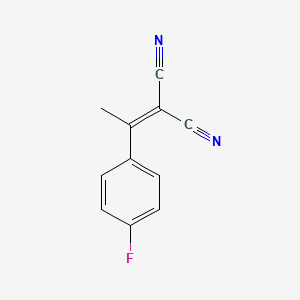![molecular formula C22H17NO4S B4276637 methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate](/img/structure/B4276637.png)
methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate
Vue d'ensemble
Description
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a naphthalene ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furoyl Amine: The starting material, 5-methyl-2-furoic acid, is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the furoyl amine.
Coupling with Naphthalene Derivative: The furoyl amine is then coupled with a naphthalene derivative through a condensation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Thiophene Carboxylate: The intermediate product is then reacted with a thiophene carboxylic acid derivative under esterification conditions, typically using methanol and a catalytic amount of acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, particularly on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield a furanone derivative, while reduction of the ester group may yield the corresponding alcohol.
Applications De Recherche Scientifique
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of methyl 2-{[(5-methyl-2-furyl)carbonyl]amino}-4-(1-naphthyl)-3-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(2-naphthyl)-3-thiophenecarboxylate: Similar structure but with a different position of the naphthalene ring.
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-phenyl)-3-thiophenecarboxylate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Uniqueness
Methyl 2-[(5-methyl-2-furoyl)amino]-4-(1-naphthyl)-3-thiophenecarboxylate is unique due to its specific combination of functional groups and the spatial arrangement of these groups
Propriétés
IUPAC Name |
methyl 2-[(5-methylfuran-2-carbonyl)amino]-4-naphthalen-1-ylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-13-10-11-18(27-13)20(24)23-21-19(22(25)26-2)17(12-28-21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCMPMBBBZQLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C(=CS2)C3=CC=CC4=CC=CC=C43)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


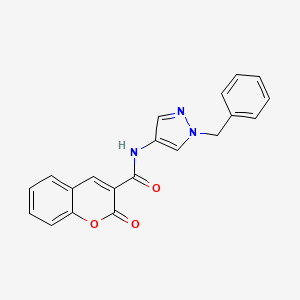
![N-{4-[4-(2-METHYLPROPYL)PHENYL]-13-THIAZOL-2-YL}CYCLOBUTANECARBOXAMIDE](/img/structure/B4276558.png)
![4-[4-(TERT-BUTYL)PHENYL]-2-[(2-FLUOROBENZOYL)AMINO]-5-METHYL-3-THIOPHENECARBOXAMIDE](/img/structure/B4276560.png)
![propyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4276561.png)
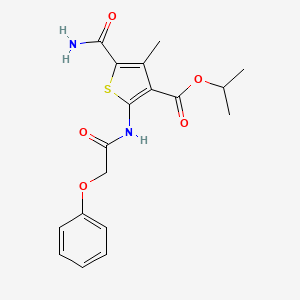
![propyl 2-{[(2-methyl-3-furyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4276581.png)
![METHYL 4-(3,4-DIMETHOXYPHENYL)-2-[(2-FURYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B4276608.png)

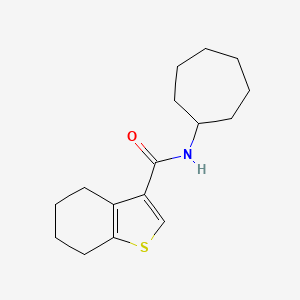
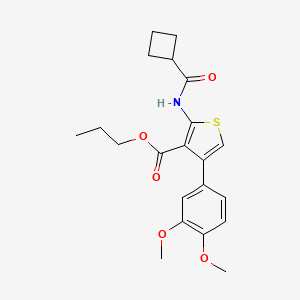
![methyl 2-({[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4276653.png)
![3-(4-hydroxyphenyl)-7-methyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4276660.png)
